

A Comparative Guide to TYK2 Inhibitors: ABBV-712 and Emerging Competitors

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: ABBV-712

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The landscape of treatment for immune-mediated inflammatory diseases is rapidly evolving with the advent of selective Tyrosine Kinase 2 (TYK2) inhibitors. These oral small molecules offer a targeted approach to modulating key inflammatory pathways, promising improved safety and efficacy over broader Janus kinase (JAK) inhibitors. This guide provides an objective comparison of AbbVie's **ABBV-712** with other prominent TYK2 inhibitors in development, supported by available preclinical and clinical data.

Mechanism of Action: A Tale of Two Binding Sites

TYK2 inhibitors can be broadly categorized based on their mechanism of action: allosteric inhibitors that bind to the regulatory pseudokinase (JH2) domain and ATP-competitive inhibitors that target the active kinase (JH1) domain. This distinction is critical as it influences the inhibitor's selectivity and potential for off-target effects.

ABBV-712 is a selective, orally active TYK2 inhibitor that targets the pseudokinase (JH2) domain.^{[1][2]} This allosteric mechanism of inhibition is shared with deucravacitinib, the first-in-class approved TYK2 inhibitor.^[3] By binding to the JH2 domain, these inhibitors lock the kinase in an inactive conformation, preventing its activation and downstream signaling.^[3] This approach confers high selectivity for TYK2 over other JAK family members (JAK1, JAK2, JAK3).^{[2][3]}

In contrast, other TYK2 inhibitors such as ropsacitinib (PF-06826647) and brepocitinib (PF-06700841) are ATP-competitive, binding to the highly conserved JH1 domain.[3] While ropsacitinib is selective for TYK2, brepocitinib is a dual inhibitor of TYK2 and JAK1.[3] Other notable allosteric inhibitors in development include zasocitinib (TAK-279) and envudeucitinib (ESK-001).

Preclinical Performance: A Quantitative Comparison

The following table summarizes the available preclinical data for **ABBV-712** and other selected TYK2 inhibitors. Direct comparison of absolute values should be approached with caution due to variations in experimental assays and conditions.

Compound	Target Domain	TYK2 IC50/EC50	JAK1 IC50/EC50	JAK2 IC50/EC50	JAK3 IC50/EC50	Cellular Assay (Human Whole Blood) IC50/EC50
ABBV-712	JH2 (Allosteric)	EC50: 0.01 μM (JH2) [1][4]	>25 μM[5]	>25 μM[5]	>25 μM[5]	EC50: 0.17 μM[1][4]
Deucravacitinib	JH2 (Allosteric)	IC50: 0.2 nM[6]	>10 μM[7]	>10 μM[7]	>10 μM[7]	IC50: 5.3 nM (IL-12/IL-18 induced IFNγ)[7]
Ropsacitinib (PF-06826647)	JH1 (ATP-Competitive)	IC50: 15 nM[8]	IC50: 383 nM[8]	IC50: 74 nM[8]	IC50: >10,000 nM[8]	IC50: 14 nM (IL-12 induced pSTAT4)[8]
Brepocitinib (PF-06700841)	JH1 (ATP-Competitive)	IC50: 23 nM[9][10]	IC50: 17 nM[9][10]	IC50: 77 nM[9][10]	IC50: 6.49 μM[9]	IC50: 120 nM (IL-23 induced pSTAT3)[9]

Clinical Efficacy in Psoriasis: Phase 2 Snapshot

Several TYK2 inhibitors have demonstrated promising efficacy in Phase 2 clinical trials for moderate-to-severe plaque psoriasis, a key indication for this class of drugs. The Psoriasis Area and Severity Index (PASI) 75 response rate, indicating at least a 75% improvement in psoriasis severity, is a primary endpoint in these studies.

Compound	Trial Name	Dose	PASI 75 Response Rate at Week 12	Placebo Response Rate
Zasocitinib (TAK-279)	Phase 2b[11][12][13][14][15]	15 mg QD	68%	6%
30 mg QD	67%	6%		
Envudeucitinib (ESK-001)	STRIDE (Phase 2)[16][17]	40 mg BID	64%	0%

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are representative protocols for key assays used in the evaluation of TYK2 inhibitors.

STAT Phosphorylation Assay (Flow Cytometry)

This assay is a common method to assess the functional activity of TYK2 inhibitors in a cellular context.

Principle: TYK2 mediates the phosphorylation of Signal Transducer and Activator of Transcription (STAT) proteins upon cytokine stimulation. The inhibition of this phosphorylation event is a direct measure of the inhibitor's cellular potency.

Protocol:

- Cell Preparation: Isolate peripheral blood mononuclear cells (PBMCs) from healthy donors.

- **Inhibitor Treatment:** Pre-incubate the cells with a concentration range of the TYK2 inhibitor or vehicle control (e.g., DMSO) for 1-2 hours.
- **Cytokine Stimulation:** Stimulate the cells with a specific cytokine to activate the TYK2 pathway (e.g., IL-12 or IL-23) for a short period (e.g., 15-30 minutes).
- **Fixation and Permeabilization:** Fix the cells to preserve the phosphorylation state and then permeabilize the cell membrane to allow for intracellular antibody staining.
- **Staining:** Stain the cells with a fluorescently labeled antibody specific for the phosphorylated form of the relevant STAT protein (e.g., pSTAT4 for IL-12 stimulation).
- **Data Acquisition and Analysis:** Analyze the cells using a flow cytometer to measure the fluorescence intensity of the pSTAT antibody. The reduction in fluorescence in inhibitor-treated cells compared to vehicle-treated cells is used to determine the IC50 value.[\[18\]](#)

In Vitro Kinase Assay (e.g., ADP-Glo™)

This biochemical assay directly measures the enzymatic activity of the TYK2 kinase and its inhibition.

Principle: The assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to the kinase activity. A decrease in ADP production in the presence of an inhibitor indicates its potency.[\[19\]](#)

Protocol:

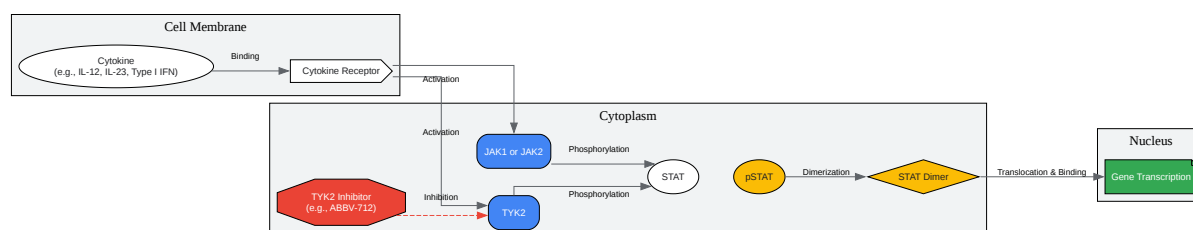
- **Reaction Setup:** Prepare a reaction mixture containing recombinant human TYK2 enzyme, a suitable substrate (e.g., a peptide substrate), and ATP in a buffer solution.
- **Inhibitor Addition:** Add varying concentrations of the TYK2 inhibitor or vehicle control to the reaction mixture.
- **Kinase Reaction:** Initiate the reaction by adding ATP and incubate for a defined period at a specific temperature to allow for substrate phosphorylation.
- **ADP Detection:** Stop the kinase reaction and add a reagent that converts the generated ADP into a detectable signal (e.g., light in the ADP-Glo™ assay).

- **Signal Measurement:** Measure the signal using a luminometer.
- **Data Analysis:** The signal is inversely proportional to the inhibitor's activity. The IC₅₀ value is calculated by plotting the percentage of inhibition against the inhibitor concentration.[19]

Visualizing the Landscape

TYK2 Signaling Pathway

Tyrosine kinase 2 (TYK2) is a member of the Janus kinase (JAK) family of non-receptor tyrosine kinases.[9] It plays a crucial role in the signaling cascades of key cytokines involved in inflammation and immunity, including interleukins (IL-12, IL-23) and type I interferons (IFNs).[5][9][20] Dysregulation of the TYK2 pathway is implicated in the pathophysiology of numerous autoimmune and inflammatory diseases.[5][12]

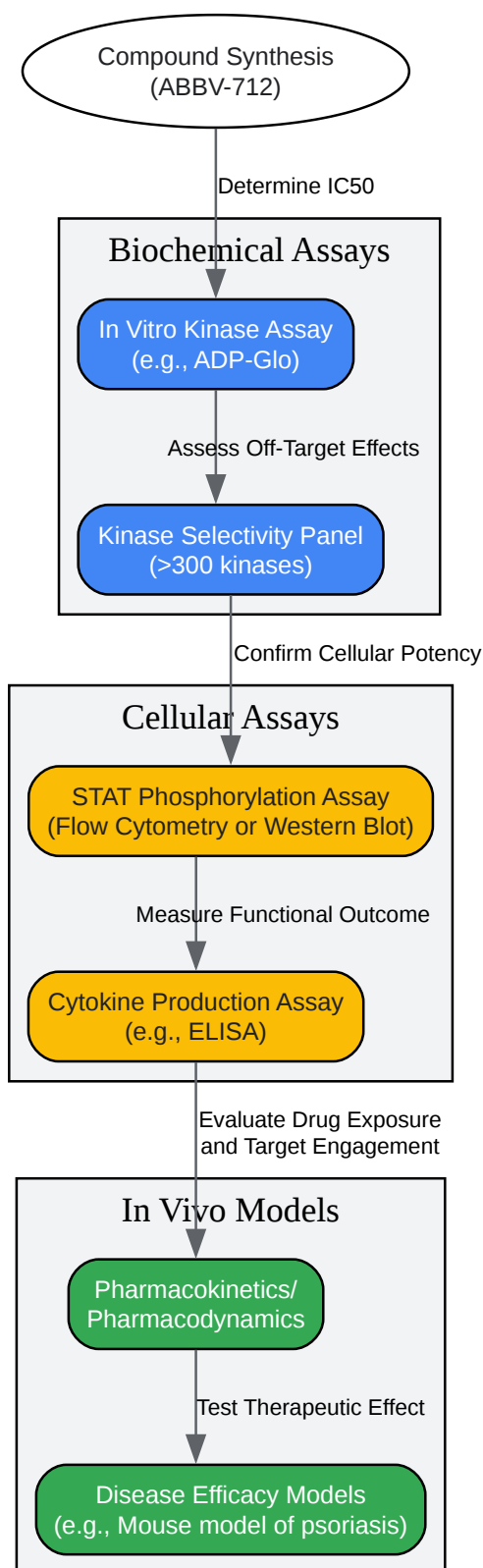


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Caption: Simplified TYK2 signaling pathway and the point of inhibition.

Experimental Workflow for TYK2 Inhibitor Evaluation

The evaluation of a novel TYK2 inhibitor like **ABBV-712** involves a multi-step process, from initial biochemical assays to cellular functional assays.



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Caption: A representative workflow for the preclinical evaluation of a TYK2 inhibitor.

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- To cite this document: BenchChem. [A Comparative Guide to TYK2 Inhibitors: ABBV-712 and Emerging Competitors]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15611606#abbv-712-versus-other-tyk2-inhibitors]

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